molecular formula C15H15N5O4S2 B2549724 methyl 3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034364-54-8

methyl 3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2549724
CAS No.: 2034364-54-8
M. Wt: 393.44
InChI Key: RDFOMQQMYOEFQS-UHFFFAOYSA-N
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Description

Methyl 3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H15N5O4S2 and its molecular weight is 393.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Stability and Metal Complex Formation

Studies on similar compounds have revealed insights into their chemical stability and ability to form complexes with various metals. For example, research on potentiometric and thermodynamic studies of similar sulfamoyl and thiophene-containing compounds highlighted their interaction with transition metal ions, indicating potential applications in catalysis or material science due to their stability constants with metals like Mn, Co, Ni, and Cu (Fouda, Al-Sarawy, & El-Katori, 2006).

Synthetic Methodologies

The compound's related structural analogs, particularly those involving pyrazole and thiophene moieties, have been synthesized through various methods, including N-alkylation and N-arylation processes. These methodologies could be applicable to the synthesis of methyl 3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate for studying its unique properties or for further chemical modifications (Grimmett, Lim, & Weavers, 1979).

Biological and Antimicrobial Properties

Compounds with sulfonamido and thiophene scaffolds have been investigated for their potential biological activities. For instance, the synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety have shown significant antibacterial activities. This suggests that this compound could also possess similar bioactive properties, making it a candidate for antimicrobial agent development (Azab, Youssef, & El-Bordany, 2013).

Heterocyclic Chemistry and Drug Design

The structural complexity of such compounds, incorporating pyrazole, thiophene, and sulfamoyl groups, allows for the exploration of heterocyclic chemistry in drug design and development. The ability to synthesize and modify these compounds opens up possibilities for creating novel therapeutics with specific pharmacological targets (Kanwal et al., 2022).

Properties

IUPAC Name

methyl 3-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S2/c1-20-9-10(7-18-20)13-11(16-4-5-17-13)8-19-26(22,23)12-3-6-25-14(12)15(21)24-2/h3-7,9,19H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFOMQQMYOEFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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